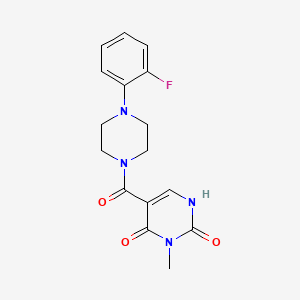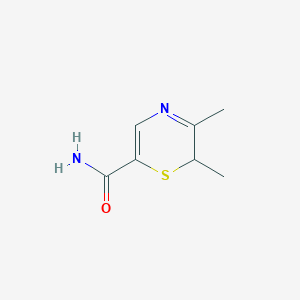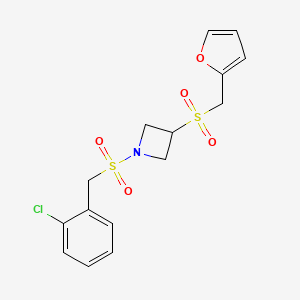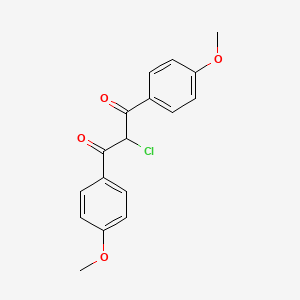
N-(4-fluorobenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The scientific interest in sulfonamide derivatives, including thiazole and thiophene moieties, lies in their diverse biological activities and applications in medicinal chemistry. These compounds are known for their roles in the design of therapeutic agents due to their potential pharmacological properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves multi-step chemical reactions, incorporating various functional groups to achieve the desired compound. For instance, a study by Vellaiswamy and Ramaswamy (2017) detailed the synthesis of Co(II) complexes with sulfonamide ligands, providing insights into complex formation and structural identification techniques, including FT-IR, elemental analysis, and XRD spectra, which are relevant for synthesizing and analyzing N-(4-fluorobenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide (Vellaiswamy & Ramaswamy, 2017).
Molecular Structure Analysis
X-ray crystallography is a crucial technique for determining the molecular structure of sulfonamide derivatives. Menchise et al. (2006) used X-ray crystallography to study the binding of sulfonamide inhibitors to carbonic anhydrase, illustrating the importance of molecular structure analysis in understanding compound interactions at the atomic level (Menchise et al., 2006).
Chemical Reactions and Properties
The reactivity and chemical properties of sulfonamide derivatives can be explored through various chemical reactions, including those that involve the formation of complexes with metals or interactions with biological molecules. Studies on the fluorescence properties of Co(II) complexes and their interaction with dyes can provide insights into the chemical behavior of similar sulfonamide compounds (Vellaiswamy & Ramaswamy, 2017).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding the applicability of sulfonamide derivatives in different environments and formulations. Analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), are used to characterize these properties.
Chemical Properties Analysis
The chemical stability, reactivity towards other compounds, and potential for forming derivatives are essential aspects of chemical properties analysis. The interaction of sulfonamide derivatives with enzymes, such as carbonic anhydrase inhibitors, showcases their chemical properties and potential therapeutic applications (Menchise et al., 2006).
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition for Antitumor Therapy
N-(4-fluorobenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide and related compounds have been studied for their ability to inhibit carbonic anhydrase (CA) IX, a transmembrane enzyme associated with tumors. These inhibitors show promise as antitumor agents, with some compounds displaying potent inhibition constants in the nanomolar range. This inhibition profile suggests potential applications in designing more potent and selective CA IX inhibitors for cancer therapy (Ilies et al., 2003).
Development of Antimicrobial Agents
Research into the synthesis of fluoro-substituted sulfonamide benzothiazole compounds, including structures similar to N-(4-fluorobenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide, has shown promise for antimicrobial applications. These compounds have been evaluated for their antimicrobial activity, with some demonstrating potent biodynamic properties against a variety of microbial strains. Such studies indicate the potential for developing new antimicrobial agents based on this chemical scaffold (Jagtap et al., 2010).
Fluorescent Probe Development for Thiophenols Discrimination
Another application area is the development of fluorescent probes for selective discrimination of thiophenols over aliphatic thiols. Compounds structurally related to N-(4-fluorobenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide have been used in the design of probes with high sensitivity and selectivity. Such probes are important for detecting toxic benzenethiols and biologically active thiols in chemical, biological, and environmental sciences (Wang et al., 2012).
Anticancer Activity Through Co(II) Complex Formation
The formation of Co(II) complexes with compounds similar to N-(4-fluorobenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide has been explored for anticancer applications. These complexes exhibit fluorescence properties and have been subjected to in vitro cytotoxicity studies, showing potential as anticancer agents (Vellaiswamy & Ramaswamy, 2017).
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(thiophen-2-ylsulfonylamino)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN3O3S3/c16-11-5-3-10(4-6-11)8-17-14(20)12-9-24-15(18-12)19-25(21,22)13-2-1-7-23-13/h1-7,9H,8H2,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVSMTSSLFTIKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-2-(thiophene-2-sulfonamido)thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B2489268.png)
![3-(3-chlorobenzyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2489270.png)

![2-(2-((5-(2-(Benzo[d]thiazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzamide](/img/structure/B2489272.png)
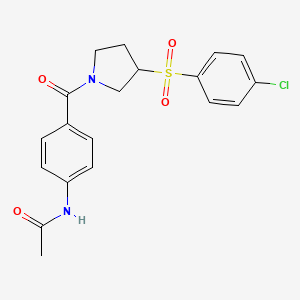
![4-((2-methoxyethyl)amino)-8-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2489275.png)
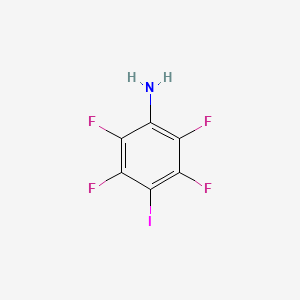
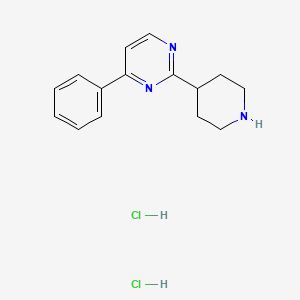
![1-prop-2-enyl-3-[(E)-thiophen-3-ylmethylideneamino]thiourea](/img/structure/B2489280.png)
